1-(3-Fluorophenyl)propan-2-ol
Description
1-(3-Fluorophenyl)propan-2-ol is a secondary alcohol featuring a fluorinated aromatic ring. Its molecular formula is C₉H₁₁FO (molar mass: 154.18 g/mol), with a hydroxyl group at the propan-2-ol position and a fluorine atom at the meta position of the phenyl ring.
Properties
IUPAC Name |
1-(3-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPFUSLGCORHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304608 | |
| Record name | 3-Fluoro-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021928-02-8 | |
| Record name | 3-Fluoro-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021928-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Fluorophenyl)propan-2-ol, a fluorinated organic compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, pharmacokinetics, and interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its lipophilicity and biological activity. Its molecular formula is , and it has a molar mass of approximately 150.19 g/mol. The compound's structure allows it to interact with various biological targets, influencing enzyme activities and receptor interactions.
Pharmacological Implications
Research indicates that this compound exhibits significant pharmacological activity. Its ability to modulate enzyme activities suggests potential applications in drug development. For example, studies have shown that compounds with similar structures can act as inhibitors or modulators of various enzymes involved in metabolic pathways.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Influences enzyme activities related to metabolic pathways. |
| Receptor Interaction | Potential interaction with neurotransmitter receptors, impacting neurological functions. |
| Antiproliferative Effects | Exhibits non-cytotoxic antiproliferative activity in certain cancer cell lines. |
Case Studies
- Antiproliferative Activity : A study demonstrated that this compound exhibited antiproliferative effects against specific cancer cell lines without inducing cytotoxicity. This suggests its potential as a therapeutic agent in cancer treatment .
- Enzyme Interaction Studies : Research focusing on the interaction of this compound with metabolic enzymes revealed its potential to inhibit certain pathways, providing insights into its role as a biochemical probe for studying enzyme mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the introduction of the fluorine substituent through electrophilic aromatic substitution reactions. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis via electrophilic substitution to introduce fluorine. |
| Step 2 | Purification through recrystallization or chromatography. |
| Step 3 | Characterization using NMR and mass spectrometry to confirm structure. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics and metabolic stability, which enhance its viability as a drug candidate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Comparison of 1-(3-Fluorophenyl)propan-2-ol and Analogs
Key Comparisons
Electronic and Steric Effects Fluorine vs. Chlorine: The fluoro analog (154.18 g/mol) is lighter and less lipophilic than the chloro analog (170.64 g/mol) due to fluorine’s smaller size and lower polarizability. Chlorine’s larger atomic radius may enhance steric hindrance in receptor binding .
Structural Modifications and Bioactivity
- Triazole Integration : The triazole-containing analog (221.23 g/mol) exemplifies how heterocyclic rings can enhance pharmacokinetic properties, such as solubility and binding specificity, in therapeutic agents .
- Propargyl Alcohol Derivative : The propargyl group in 1-(3-Fluorophenyl)prop-2-yn-1-ol (150.15 g/mol) enables click chemistry applications, though its instability may limit in vivo use .
Biological Activity Insights from Analogs While direct data on this compound are scarce, related compounds like dihydroxyphenylpropanols (e.g., 1-(3′,4′-dihydroxyphenyl)-3-(2”,4”,6”-trihydroxyphenyl)-propan-2-ol) show anti-inflammatory activity (IC₅₀ = 4.00 μM for NO inhibition), suggesting fluorinated analogs may modulate similar pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
